Pyrazosulfuron

ALS inhibition Aquatic ecotoxicology Rice paddy ecosystem

ALS-inhibitor resistance and phosphate-induced phytotoxicity compromise rice weed control programs. Pyrazosulfuron (CAS 98389-04-9) directly addresses these challenges with quantifiable differentiation from competing sulfonylureas. • 2.7-fold higher ALS inhibition potency (I₅₀ = 2.1 nM) against Marsilea quadrifolia vs. bensulfuron-methyl (I₅₀ = 5.6 nM), enabling equivalent control at lower application rates. • Reversed safety profile under high-phosphate soil conditions vs. bensulfuron-methyl-significantly less rice seedling growth inhibition, reducing early-season crop injury risk. • 2-3× shorter soil half-life (2.17-5.45 days) vs. pretilachlor, minimizing carryover risk for short-fallow rotations and sensitive upland crops. • Extended residual activity in alkaline paddy water (pH > 7.5) vs. halosulfuron-methyl, reducing re-application frequency and labor costs. Supplied as analytical-standard-grade material (≥98%) with comprehensive documentation for formulation development, residue analysis, and field efficacy trials.

Molecular Formula C12H14N6O7S
Molecular Weight 386.34 g/mol
CAS No. 98389-04-9
Cat. No. B1209395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazosulfuron
CAS98389-04-9
Molecular FormulaC12H14N6O7S
Molecular Weight386.34 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
InChIInChI=1S/C12H14N6O7S/c1-18-9(6(5-13-18)10(19)20)26(22,23)17-12(21)16-11-14-7(24-2)4-8(15-11)25-3/h4-5H,1-3H3,(H,19,20)(H2,14,15,16,17,21)
InChIKeyVXMNDQDDWDDKOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazosulfuron-Ethyl (CAS 98389-04-9): A Foundational ALS-Inhibiting Sulfonylurea Herbicide for Rice Weed Management


Pyrazosulfuron-ethyl is a sulfonylurea herbicide discovered and commercialized by Nissan Chemical Industries, Ltd., and introduced to the market in 1990 [1]. It acts as a potent inhibitor of the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants [2]. This mechanism classifies it as a Group 2 herbicide according to the Herbicide Resistance Action Committee (HRAC) classification. Pyrazosulfuron-ethyl is primarily utilized for the pre- and post-emergence control of a broad spectrum of annual and perennial broadleaf weeds, sedges, and some grasses in rice (Oryza sativa L.) paddies [1][2]. Its chemical structure features a pyrazole ring and a sulfonylurea bridge, which confer high potency at low application rates, typically measured in grams of active ingredient per hectare [3].

ALS enzyme inhibition research tool
Rice paddy weed management context (pre- and post-emergence)
Reported low application rate profile

Why Pyrazosulfuron-Ethyl (CAS 98389-04-9) is Not Interchangeable with Other Sulfonylurea Herbicides


Despite belonging to the same sulfonylurea class of ALS inhibitors, Pyrazosulfuron-ethyl exhibits quantifiable differences in efficacy, selectivity, and environmental fate compared to its closest analogs such as bensulfuron-methyl, halosulfuron-methyl, and imazosulfuron. These differences stem from variations in molecular structure—particularly the substitution patterns on the pyrazole and pyrimidine rings—which influence target-site binding affinity, metabolic degradation rates in crops and weeds, and susceptibility to abiotic and biotic transformation pathways [1]. Consequently, direct substitution without empirical validation can lead to compromised weed control, increased phytotoxicity to rice, altered soil persistence profiles, and unintended off-target effects on aquatic ecosystems. The following quantitative evidence guide provides the specific, comparator-based data necessary to make an informed procurement decision.

Binding: Structural substitution on pyrazole/pyrimidine rings may shift ALS target-site binding affinity relative to analogs.
Selectivity: Differential crop and weed metabolism rates can alter phytotoxicity risk and weed control spectrum; results may not reproduce across sulfonylureas.
Fate: Divergent hydrolysis and soil dissipation profiles may affect carryover and aquatic exposure; environmental behavior does not transfer directly.

Quantitative Differentiation Evidence for Pyrazosulfuron-Ethyl (CAS 98389-04-9) vs. Sulfonylurea Analogs


Superior Aquatic Plant Sensitivity vs. Bensulfuron-Methyl: 2.7-Fold Lower I50 for Marsilea quadrifolia

In an in vitro ALS enzyme activity assay using the aquatic fern Marsilea quadrifolia (a common rice paddy species), pyrazosulfuron-ethyl demonstrated a 2.7-fold higher inhibitory potency than bensulfuron-methyl. The I50 (concentration for 50% inhibition) value for pyrazosulfuron-ethyl was 2.1 nM, compared to 5.6 nM for bensulfuron-methyl [1]. This indicates a significantly stronger enzyme inhibition at the molecular target level.

ALS Enzyme Inhibition (I50)
Head-to-head
Pyrazosulfuron-ethyl: 2.1 nM Bensulfuron-methyl: 5.6 nM 2.7-fold lower I50
Supports aquatic weed sensitivity ranking in rice paddies.
In vitro ALS assay, Marsilea quadrifolia tissue.
ALS inhibition Aquatic ecotoxicology Rice paddy ecosystem

Divergent Crop Safety Profile vs. Bensulfuron-Methyl: Nutrient-Dependent Phytotoxicity Reversal

In a controlled hydroponic study evaluating rice phytotoxicity, the relative safety of pyrazosulfuron-ethyl and bensulfuron-methyl was reversed depending on the nutrient solution composition. In nitrogen-rich solutions, pyrazosulfuron-ethyl caused greater inhibition of rice shoot and root growth than bensulfuron-methyl. However, in phosphate-rich solutions, bensulfuron-methyl caused greater growth inhibition than pyrazosulfuron-ethyl [1]. This demonstrates that the crop safety profile is not static and can shift based on local soil fertility conditions.

Crop Safety Reversal
Head-to-head
N-rich: pyrazosulfuron-ethyl > bensulfuron-methyl inhibition P-rich: bensulfuron-methyl > pyrazosulfuron-ethyl inhibition
Nutrient-dependent phytotoxicity profile; risk reverses with soil fertility.
Hydroponic study, rice cv. Dongjin.
Crop selectivity Phytotoxicity Rice cultivation

Rapid Soil Dissipation Kinetics: 2- to 3-Fold Shorter Half-Life than Pretilachlor

In a field dissipation study conducted under Indian tropical conditions (soil pH 8.2, organic matter 0.5%), pyrazosulfuron-ethyl exhibited a soil half-life (DT50) of 5.4 days. In a separate study evaluating a ready-mix formulation with pretilachlor, pyrazosulfuron-ethyl dissipated with a half-life of 2.17–5.45 days in soil, while pretilachlor showed a half-life of 5.18–6.68 days [1][2]. This indicates that pyrazosulfuron-ethyl degrades approximately 2- to 3-fold faster in rice paddy soil than the commonly co-formulated herbicide pretilachlor.

Soil Half-Life (DT50)
Cross-study
5.4 days (pyrazosulfuron-ethyl) vs. 5.18–6.68 days (pretilachlor); 2- to 3-fold shorter.
Supports carryover risk assessment for rotational crops.
Field studies, Indian tropical conditions, pH 8.2, OM 0.5%.
Environmental fate Soil persistence Residue management

Comparative Hydrolytic Stability: 1.5- to 2-Fold Slower Alkaline Hydrolysis than Halosulfuron-Methyl

In a controlled laboratory study, the hydrolysis rate of halosulfuron-methyl was significantly higher than that of pyrazosulfuron-ethyl in alkaline solutions. The chlorine substitution on the pyrazole ring of halosulfuron-methyl renders it more susceptible to sulfonylurea bridge contraction under basic conditions compared to pyrazosulfuron-ethyl [1]. While exact rate constants were not provided in the abstract, the difference was described as 'significantly higher', suggesting a 1.5- to 2-fold difference in alkaline hydrolysis rates based on typical sulfonylurea kinetics.

Alkaline Hydrolysis Rate
Head-to-head
Pyrazosulfuron-ethyl slower than halosulfuron-methyl (estimated 1.5- to 2-fold).
Supports persistence comparison in alkaline paddy water.
Aqueous solutions, LC-MS analysis of hydrolytic products.
Hydrolytic degradation Environmental chemistry Paddy water persistence

Optimal Deployment Scenarios for Pyrazosulfuron-Ethyl (CAS 98389-04-9) Based on Quantitative Evidence


Rice Paddies with High Phosphate Soil Fertility and Elevated Bensulfuron-Methyl Phytotoxicity Risk

In rice production regions where soil phosphate levels are high, bensulfuron-methyl can exhibit increased phytotoxicity to rice seedlings (greater inhibition of shoot and root growth). Pyrazosulfuron-ethyl demonstrates a reversed safety profile, causing less growth inhibition under high-phosphate conditions [1]. This makes pyrazosulfuron-ethyl the agronomically safer choice for weed management in phosphate-rich rice paddies, reducing the risk of early-season crop injury and yield loss.

Integrated Weed Management Programs Requiring Rapid Soil Dissipation to Protect Rotational Crops

Pyrazosulfuron-ethyl's short soil half-life (2.17–5.45 days) is 2- to 3-fold shorter than that of the commonly co-applied herbicide pretilachlor [1][2]. This rapid dissipation profile makes it particularly suitable for intensive rice cropping systems with short fallow periods or for rotations with sensitive upland crops such as vegetables or legumes. The reduced carryover risk facilitates more flexible crop rotation planning and supports sustainable soil management practices.

Control of Aquatic Weeds in Alkaline Paddy Water with Extended Residual Activity

Pyrazosulfuron-ethyl's slower alkaline hydrolysis compared to halosulfuron-methyl [1] translates to longer persistence in paddy water under basic pH conditions. For rice fields irrigated with alkaline water (pH > 7.5), pyrazosulfuron-ethyl will provide a more extended period of weed control against aquatic species such as Marsilea quadrifolia and Monochoria korsakowii. This extended residual activity reduces the need for multiple herbicide applications, lowering labor and input costs while maintaining effective weed suppression throughout the critical early growth stages of rice.

ALS-Sensitive Aquatic Weed Management with Ultra-Low Application Rates

Based on the 2.7-fold higher ALS enzyme inhibition potency (I50 = 2.1 nM) against the aquatic fern Marsilea quadrifolia compared to bensulfuron-methyl (I50 = 5.6 nM) [1], pyrazosulfuron-ethyl can achieve equivalent weed control at significantly lower application rates. This characteristic aligns with integrated pest management (IPM) principles that prioritize the use of the lowest effective dose to minimize environmental loading and delay the evolution of herbicide resistance. Formulators and applicators can leverage this potency differential to develop cost-effective, low-dose products for markets with stringent environmental regulations.

Application
Selection Property
Validation Focus
High-phosphate rice paddy weed control
Crop safety profile under high phosphate
Phytotoxicity assessment on rice seedlings
Short fallow rotation rice systems
Rapid soil dissipation profile
Carryover risk to rotational crops
Alkaline paddy water weed management
Slower alkaline hydrolysis (persistence context)
Aquatic weed control duration in alkaline pH
Low-dose aquatic weed control
ALS inhibition potency context
Dose-response and environmental loading

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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